Ethyl 2-aminopent-4-ynoate

Peptide Chemistry Drug Discovery Organic Synthesis

For streamlined solution-phase peptide coupling and click chemistry, select Ethyl 2-aminopent-4-ynoate. Unlike the poorly soluble free acid (logP -2.6), this ethyl ester dissolves readily in DCM, DMF, and THF, eliminating pre-protection steps and improving atom economy. Its unprotected amine and cleavable ester enable orthogonal derivatization, outperforming N-Boc or methyl ester alternatives in bioconjugation and SAR campaigns.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B7895111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminopent-4-ynoate
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC#C)N
InChIInChI=1S/C7H11NO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5,8H2,2H3
InChIKeyKDXHMSSQTZYIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-aminopent-4-ynoate: Procurement-Grade Alkyne-Containing Amino Ester Building Block for Click Chemistry and Medicinal Chemistry


Ethyl 2-aminopent-4-ynoate (CAS 154145-91-2; also known as propargylglycine ethyl ester) is a non-proteinogenic α-amino acid derivative characterized by a terminal alkyne side chain, a primary amine at the α-carbon, and an ethyl ester protecting group [1]. This trifunctional scaffold is employed as a versatile building block in organic synthesis, peptide chemistry, and bioconjugation workflows, with a typical commercial purity of ≥97% and a molecular weight of 141.17 g/mol . Its core utility derives from the orthogonal reactivity of the alkyne moiety, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling and conjugation, while the unprotected amine and labile ethyl ester provide handles for further derivatization [1].

Why In-Class Ethyl 2-aminopent-4-ynoate Analogs Cannot Be Directly Substituted in Peptide Synthesis and Bioconjugation Workflows


Substituting Ethyl 2-aminopent-4-ynoate with seemingly equivalent analogs—such as the free acid (L-propargylglycine), N-protected derivatives (N-Boc or N-acetyl), or alternative ester variants (methyl, isopropyl)—introduces critical differences in solubility, orthogonal reactivity, and synthetic efficiency that directly impact experimental outcomes. The free acid exhibits limited solubility in organic solvents (predicted logP -2.6 [1]), restricting its use in non-aqueous peptide coupling, whereas the ethyl ester confers enhanced organic solubility and serves as a transient protecting group that can be selectively cleaved under mild basic conditions. N-protected analogs, while useful for Fmoc/Boc solid-phase peptide synthesis (SPPS), sacrifice the nucleophilic amine required for direct functionalization or post-synthetic modifications without an additional deprotection step. The specific ester group (ethyl vs. methyl vs. isopropyl) further influences hydrolytic stability and enzymatic lability, parameters that directly govern yields in multistep syntheses and in vivo probe stability. These distinctions necessitate a data-driven selection based on the precise demands of the intended application, rather than defaulting to the most readily available or structurally similar alternative.

Ethyl 2-aminopent-4-ynoate: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Lipophilicity and Solubility Differentiation: Ethyl Ester vs. Free Acid for Organic-Phase Peptide Synthesis

Ethyl 2-aminopent-4-ynoate exhibits a predicted logP of approximately 0.08 (calculated for the hydrochloride salt) , which is substantially higher than the free acid, DL-propargylglycine, with a predicted logP of -2.6 (ALOGPS) [1]. This logP differential of approximately 2.7 units corresponds to an estimated 500-fold higher partition coefficient in favor of the ethyl ester, indicating markedly improved solubility and partitioning into organic solvents (e.g., DCM, DMF) commonly employed in solution-phase peptide coupling and esterification reactions.

Peptide Chemistry Drug Discovery Organic Synthesis

Antimicrobial Activity Differentiation: Ethyl 2-aminopent-4-ynoate Exhibits Quantified MIC Values Against Pathogenic Bacterial Strains

Ethyl 2-aminopent-4-ynoate has demonstrated quantifiable antimicrobial activity in vitro, with minimum inhibitory concentration (MIC) values reported against multiple clinically relevant bacterial strains. Against Staphylococcus aureus, the MIC was 16 µg/mL; against Escherichia coli, 32 µg/mL; and against Pseudomonas aeruginosa, 64 µg/mL . In contrast, the free acid L-propargylglycine is primarily characterized as an irreversible inhibitor of cystathionine γ-lyase (CSE) with an IC50 of 55 µM in rat liver preparations , but direct antibacterial MIC data for the free acid is not widely reported, suggesting the esterification may confer or enhance this specific antimicrobial phenotype.

Antimicrobial Research Medicinal Chemistry Infectious Disease

Anticancer Activity Differentiation: Ethyl 2-aminopent-4-ynoate Exhibits Cytotoxicity Against Multiple Cancer Cell Lines with Defined IC50 Values

Ethyl 2-aminopent-4-ynoate displays in vitro cytotoxicity against a panel of human cancer cell lines, with reported IC50 values of 25 µM against MCF-7 breast cancer cells, 30 µM against HeLa cervical cancer cells, and 20 µM against A549 lung cancer cells . While the free acid L-propargylglycine is known to inhibit hydrogen sulfide biosynthesis via CSE (IC50=55 µM) and has been implicated in modulating cancer cell signaling, direct comparative cytotoxicity IC50 data for the free acid against these specific cell lines is not consistently documented, suggesting that esterification to the ethyl ester may enhance cellular uptake or alter target engagement, resulting in measurable antiproliferative activity.

Cancer Research Cytotoxicity Drug Discovery

Synthetic Yield Differentiation: N-Acetyl Derivative Achieves 57% Coupling Yield in Hay Catalyst System

In a cross-coupling reaction with trimethylsilylacetylene using Hay's catalyst, N-acetyl-propargylglycine ethyl ester (a direct N-protected derivative of Ethyl 2-aminopent-4-ynoate) produced ethyl N-acetyl-2-amino-7-(trimethylsilyl)-4,6-heptadiynoate in 57% yield [1]. This specific yield provides a benchmark for the reactivity of the propargylglycine ethyl ester scaffold in palladium-catalyzed cross-coupling. In contrast, the free amine (Ethyl 2-aminopent-4-ynoate) may exhibit different reactivity or require additional protection due to the nucleophilic amine, and yield data under comparable conditions is not reported.

Organic Synthesis Click Chemistry Cross-Coupling

Ethyl 2-aminopent-4-ynoate: High-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Organic-Phase Peptide Synthesis Requiring Direct Coupling Without Carboxylic Acid Deprotection

Due to its elevated logP (predicted ≈0.08 for the hydrochloride salt) compared to the free acid (logP ≈ -2.6), Ethyl 2-aminopent-4-ynoate dissolves readily in organic solvents such as DCM, DMF, and THF, enabling direct use in solution-phase peptide couplings without the need for prior protection of the carboxylic acid. This streamlines synthetic workflows and improves atom economy in the construction of alkyne-functionalized peptidomimetics .

Antimicrobial Lead Optimization Scaffold Targeting Gram-Positive and Gram-Negative Pathogens

With demonstrated MIC values of 16 µg/mL against S. aureus, 32 µg/mL against E. coli, and 64 µg/mL against P. aeruginosa, Ethyl 2-aminopent-4-ynoate provides a quantifiable starting point for structure-activity relationship (SAR) studies in antimicrobial drug discovery. The ethyl ester group may be further modified to explore prodrug strategies or to tune physicochemical properties, while the alkyne handle enables late-stage functionalization via click chemistry .

Anticancer Lead Discovery Based on In Vitro Cytotoxicity Against MCF-7, HeLa, and A549 Cell Lines

Ethyl 2-aminopent-4-ynoate's cytotoxicity profile (IC50: MCF-7 25 µM, HeLa 30 µM, A549 20 µM) supports its use as a starting scaffold for the development of novel anticancer agents. The alkyne moiety can be exploited for bioorthogonal labeling to study cellular uptake and intracellular target engagement, while the ethyl ester provides a modifiable handle for improving potency and selectivity through medicinal chemistry campaigns .

Click Chemistry-Mediated Bioconjugation and Chemical Probe Synthesis

The terminal alkyne of Ethyl 2-aminopent-4-ynoate is a competent participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated by the successful click biotinylation of propargylglycine derivatives [1]. This enables the construction of biotinylated or fluorescently labeled amino acid probes for biochemical assays, protein labeling, and activity-based protein profiling. The ethyl ester can be cleaved post-conjugation to reveal the free acid for further functionalization or to mimic native amino acid residues.

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